Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a dimethyl group, and a ketone functional group on the pyrrole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and ammonia.
Reaction Steps: The process involves the formation of an enamine intermediate from ethyl acetoacetate, followed by cyclization with ammonia to form the pyrrole ring. The final step involves esterification to introduce the ethyl ester group.
Reaction Conditions: The cyclization step is usually carried out under acidic conditions, and the esterification step requires the presence of an alcohol and a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of pyrrole derivatives in treating various diseases. Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis.
Anticancer Activity: Inhibits enzymes involved in DNA replication and cell division.
Comparison with Similar Compounds
Ethyl 2-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate: Lacks the dimethyl group.
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate: Contains the dimethyl group.
Ethyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Lacks the ketone group.
Uniqueness: this compound is unique due to the presence of both the dimethyl and ketone groups on the pyrrole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYNJSVMCUBBHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC(=O)C1(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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